6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one
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Overview
Description
6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves cyclization reactions, where starting materials undergo intramolecular reactions to form the bicyclic structure.
Functionalization: After forming the core structure, various functional groups are introduced through reactions such as hydroxylation, methylation, and methoxylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activities, such as potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Its unique properties make it a candidate for various industrial applications, such as in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signaling cascades, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one include other bicyclic structures with similar functional groups. Examples may include:
Sesquisabinene: A bicyclic compound with similar structural features.
Bicyclo[3.1.0]hexane Derivatives: Various derivatives with different functional groups.
Uniqueness
The uniqueness of 6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[310]hexan-2-yl]-7-methoxychromen-2-one lies in its specific combination of functional groups and its potential biological activities
Properties
Molecular Formula |
C15H14O6 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12-,13-,14-,15-/m0/s1 |
InChI Key |
MBQNFMDTXFFAJQ-AJNGGQMLSA-N |
Isomeric SMILES |
C[C@@]12[C@@H](O1)[C@@H](O[C@@H]2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Canonical SMILES |
CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Origin of Product |
United States |
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